molecular formula C9H16O4 B2519615 Tri-O-methyl-D-glucal CAS No. 16740-98-0

Tri-O-methyl-D-glucal

Cat. No. B2519615
CAS RN: 16740-98-0
M. Wt: 188.223
InChI Key: PZJPNKKRMNFDQJ-HLTSFMKQSA-N
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Description

Tri-O-methyl-D-glucal is a chemically modified carbohydrate molecule where the hydroxyl groups are replaced with methyl groups. This modification renders the molecule more hydrophobic and alters its chemical reactivity. It serves as an important intermediate in the synthesis of various oligosaccharides and can be used to study the properties of methylcellulose, a compound with significant industrial and pharmaceutical applications .

Synthesis Analysis

The synthesis of derivatives of Tri-O-methyl-D-glucal involves several steps, including glycosylation, oligomerization, and various protection and deprotection reactions. For instance, a synthetic method for co-oligomers of tri-O-methylated and unmodified cello-oligosaccharides has been developed, which is crucial for understanding the dissolution behavior of commercial methylcelluloses . Another synthesis approach involves the nitro-aldol coupling of hepta-O-acetyl-β-cellobiosylnitromethane with a glucal derivative, leading to the formation of an O,C-trisaccharide . Additionally, the synthesis of 3,4,6 tri-O-benzyl-D-glucal has been achieved by direct benzylation of triacetylglucal, which is a key intermediate for numerous addition reactions .

Molecular Structure Analysis

The molecular structure of Tri-O-methyl-D-glucal and its derivatives is characterized by the presence of methyl groups at the oxygen sites, which significantly influences the molecule's reactivity and physical properties. NMR spectroscopy is often used to analyze the structure and conformation of these molecules. For example, the synthesis of the four anomeric methyl glycosides of a trisaccharide allowed for detailed NMR spectroscopic studies and conformational analyses .

Chemical Reactions Analysis

Tri-O-methyl-D-glucal derivatives participate in various chemical reactions, including glycosylation and rearrangement reactions. A one-step C-linked disaccharide synthesis from carbohydrate allylsilanes and tri-O-acetyl-D-glucal has been reported, demonstrating the versatility of these molecules in forming C-glycosidic bonds . Furthermore, the reactivity of 4,6-O-benzylidene derivatives of the 2-deoxy-2-trichloroacetamido-D-galacto series in glycosylation reactions has been studied, revealing challenges in stereocontrol that were overcome by using different synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tri-O-methyl-D-glucal derivatives are influenced by the degree of substitution (DS) and the distribution of substituents along the molecule. These properties include solubility in various solvents, which is crucial for their application in different fields. For instance, chloroform-soluble methylated cellotetraose derivatives were found to be soluble in water solutions of tri-O-methylated-block-unmodified cello-oligosaccharides, indicating the formation of micelles and the importance of DS values in solubility . Additionally, the facile synthesis of 4,6-O-benzylidene glucal from cheap starting materials highlights the accessibility of such derivatives for further chemical manipulation .

Scientific Research Applications

  • Organic Chemistry

    • Application : Tri-O-methyl-D-glucal is used as a building block for the synthesis of oligosaccharides .
  • Chemical Epoxidation

    • Application : Tri-O-methyl-D-glucal has been used in the epoxidation of D-glucal and D-galactal derivatives .
    • Method of Application : The epoxidation was carried out with dimethyldioxirane (DMDO) generated in situ from Oxone/acetone in a biphasic system .
  • Pd-catalyzed C–C bond formation

    • Application : Tri-O-methyl-D-glucal is used in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction with appropriate reagents under controlled conditions .
    • Results : The outcome of these procedures is the production of natural products and medicinally relevant molecules .
  • Substitution-with-Allylic-Rearrangement Reactions

    • Application : Tri-O-methyl-D-glucal has been used in substitution-with-allylic-rearrangement reactions of glycal derivatives .
    • Method of Application : The reaction can be conducted under the influence of Lewis acid catalysts, or adaptations that involve activation of the allylic substituents of the starting glycals as leaving groups under neutral conditions have been developed .
    • Results : The reaction gives rise to 2,3-unsaturated glycosyl products .
  • Chemoselective Deacetylation

    • Application : Tri-O-methyl-D-glucal is used in Me3SI-promoted chemoselective deacetylation, a general and mild protocol .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction with appropriate reagents under controlled conditions .
    • Results : The outcome of these procedures is the production of a wide range of substrates, tolerating diverse and sensitive functional groups in carbohydrates, amino acids, natural products, heterocycles, and general scaffolds .
  • Substitution-with-Allylic-Rearrangement Reactions

    • Application : Tri-O-methyl-D-glucal has been used in substitution-with-allylic-rearrangement reactions of glycal derivatives .
    • Method of Application : The reaction can be conducted under the influence of Lewis acid catalysts, or adaptations that involve activation of the allylic substituents of the starting glycals as leaving groups under neutral conditions have been developed .
    • Results : The reaction gives rise to 2,3-unsaturated glycosyl products .

Safety And Hazards

According to the available safety data sheet, Tri-O-methyl-D-glucal does not have any specific hazards or safety risks .

Future Directions

Tri-O-methyl-D-glucal has potential applications in the synthesis of natural products and medicinally relevant molecules . Its use in the chemoselective deprotection of acetyl groups is also being explored .

properties

IUPAC Name

(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJPNKKRMNFDQJ-HLTSFMKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C=CO1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-O-methyl-D-glucal

Citations

For This Compound
70
Citations
BA Feit, IK Kelson, A Gerull, S Abramson, RR Schmidt - 2000 - Taylor & Francis
Monosaccharidic and disaccharidic 2-C-(β-methyl)methylene glycosides were synthesized by an electrophilic conjugate addition reaction of ROH-type compounds in the presence of …
Number of citations: 6 www.tandfonline.com
AJ Waring - 2000 - search.proquest.com
… Metallation of both 2-chloro-3,4,6-tri-O-methyl-D-glucal and 2-fluoro-3,4,6-tri-O-methyl-D-glucal … On the other hand treatment of 2-bromo-3,4,6-tri-O-methyl-D-glucal with t-BuLi promoted …
Number of citations: 0 search.proquest.com
A Abbas - 1998 - search.proquest.com
… Finally, 2-ethynyl-3, 4, 6-tri-O-methyl D-glucal was synthesised in 11% yield over 5 steps from 3, 4, 6-tri-O-acetyl D-glucal, and although functionalisation at C (1) proved difficult, an …
Number of citations: 0 search.proquest.com
GO Aspinall, SC Tam - Carbohydrate Research, 1974 - Elsevier
… 3,4,6-Tri-O-methyl-D-glucose was prepared from 3,4,6-tri-O-methyl-D-glucal, essentially by the procedure of Kuhn and Baerl’, but using m-chloroperoxybenzoic acid, and had mp 76-78”…
Number of citations: 4 www.sciencedirect.com
C Chiappe, GL Moro, P Munforte - Tetrahedron: Asymmetry, 1997 - Elsevier
… The tri-O-methyl-D-glucal 1, used as the starting material in this synthetic approach, was prepared from commercial tri-O-acetyl-D-glucal by deacetylation Ifollowed by exhaustive …
Number of citations: 17 www.sciencedirect.com
Y Koyama, M Kawata, K Kurita - Polymer journal, 1987 - nature.com
… Tri-O-acetyl-, tri-O-benzyl-, tri-O-methyl-D-glucal were copolymerized with maleic anhydride (MAnh) to afford novel vinyl copolymers containing sugar residues in the main chain. Tri-O-…
Number of citations: 10 www.nature.com
K Gade - 2017 - etd.iisc.ac.in
… Attempts at the synthesis of 3,4,6-tri-O-methyl-D-glucal derived cyclopropanecarboxylates of type-II have not been successful. The failure of the cyclopropanation reactions might be due …
Number of citations: 0 etd.iisc.ac.in
JS Brimacombe, ME Evans, EJ Forbes, AB Foster… - Carbohydrate …, 1967 - Elsevier
… Addition of dichloromethylene to 3,4,6-tri-O-methyl-d-glucal gave a single product that was tentatively identified, by stereochemical considerations as, 1,5-anhydro-2-deoxy-1,2-C-(…
Number of citations: 43 www.sciencedirect.com
V Bílik - Chemical Papers, 1972 - chempap.org
… Thus, D-glucal gives preponderate^ D-mannose [1], and 3,4,6-tri-O-acetyl-D-glucal [2] and 3,4,6-tri-O-methyl-D-glucal [3] afford the corresponding derivatives of D-glucose. Similarly, D-…
Number of citations: 22 chempap.org
E Fernández, A Ruiz, C Claver, S Castillón… - …, 1998 - ACS Publications
… The hydroformylation of the differently protected glucal derivatives 3,4,6-tri-O-acetyl-d-glucal, 3,4,6-tri-O-benzyl-d-glucal and 3,4,6-tri-O-methyl-d-glucal was carried out with rhodium …
Number of citations: 63 pubs.acs.org

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